Mipafox

Catalog No.
S564527
CAS No.
371-86-8
M.F
C6-H16-F-N2-O-P
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mipafox

CAS Number

371-86-8

Product Name

Mipafox

IUPAC Name

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine

Molecular Formula

C6-H16-F-N2-O-P

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)

InChI Key

UOSHUBFBCPGQAY-UHFFFAOYSA-N

SMILES

CC(C)NP(=O)(NC(C)C)F

Solubility

0.44 M
Soluble in polar organic solvents and slightly soluble in petroleum ether.
In water, 80,000 mg/L at 25 °C

Synonyms

mipafox, N,N'-di-isopropylphosphorodiamidic fluoride, N,N'-diisopropylphosphorodiamidic fluoride

Canonical SMILES

CC(C)NP(=O)(NC(C)C)F

Description

The exact mass of the compound Mipafox is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.44 msoluble in polar organic solvents and slightly soluble in petroleum ether.in water, 80,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Organofluorophosphonates - Supplementary Records. It belongs to the ontological category of phosphoramide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mipafox is a chemical compound classified as an organophosphorus compound, specifically a phosphorothioate. Its chemical formula is C₆H₁₆FN₂OP, and it has a molecular weight of approximately 182.18 g/mol. Mipafox is recognized for its potent inhibition of the enzyme acetylcholinesterase, which plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system, which can be toxic to both humans and animals .

  • Hydrolysis: This reaction involves the breakdown of Mipafox in the presence of water, leading to the formation of less toxic products. The rate of hydrolysis can vary based on environmental conditions such as pH and temperature .
  • Alkylation: Mipafox can alkylate the serine residue in acetylcholinesterase, forming a stable phosphorylated enzyme adduct. This reaction is central to its mechanism of action as a neurotoxin .
  • Desulfuration: This involves the removal of sulfur from the compound, altering its toxicity profile and reactivity .

Mipafox exhibits significant biological activity primarily through its role as an acetylcholinesterase inhibitor. The inhibition leads to increased levels of acetylcholine, causing symptoms such as muscle twitching, respiratory distress, and potentially death if exposure is high enough. Its mechanism shares similarities with other organophosphates and carbamates but is distinct due to its specific structural characteristics . Notably, Mipafox has been studied for its interactions with other neurotoxic agents, revealing complex pathways that influence its toxicity .

Mipafox can be synthesized through a multi-step process:

  • Formation of Phosphoryl Chloride: The reaction begins with phosphoryl chloride reacting with isopropylamine.
  • Fluorination: The resulting product is then treated with potassium fluoride or ammonium fluoride to introduce the fluorine atom into the structure .

This synthesis method highlights Mipafox's unique chemical structure compared to other similar compounds.

Mipafox has been primarily studied for its potential applications in neuropharmacology and toxicology research. Its ability to inhibit acetylcholinesterase makes it useful for studying cholinergic signaling pathways and developing antidotes for organophosphate poisoning. Additionally, it has been investigated for its potential use in pest control due to its neurotoxic properties against insects .

Several compounds exhibit similar biological activities and mechanisms as Mipafox. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
ParaoxonC₁₀H₁₃N₃O₄PAcetylcholinesterase inhibitorMore potent than Mipafox; used as a pesticide
MalathionC₁₄H₁₈O₆PSAcetylcholinesterase inhibitorLess toxic to mammals; widely used in agriculture
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSAcetylcholinesterase inhibitorPersistent environmental pollutant

Mipafox's uniqueness lies in its specific structural attributes that influence its reactivity and toxicity profile compared to these compounds. While they all inhibit acetylcholinesterase, variations in their chemical structures lead to differences in potency, application scope, and environmental impact .

Color/Form

Crystals from petroleum ethe

XLogP3

1

Boiling Point

125 °C

Density

1.2 at 25 °C

LogP

log Kow = 0.29 /Estimated/

Odor

ODORLESS

Melting Point

65.0 °C
65 °C

UNII

24MJP5H3YN

GHS Hazard Statements

H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Mechanism of Action

...Cholinesterase inhibitor.
The neurotoxic esterase fraction of hen brain microsomal phenyl-valerate-hydrolyzing activity is the target for mipafox.
A direct method of assaying neurotoxic esterase (NTE) activity, using 4-nitrophenyl valerate, was described. The technique was used to determine the bimolecular rate, phosphorylation and affinity constants for the reaction of chicken brain microsomal NTE with mipafox.
A number of... compounds such as... Mipafox... have the ability to bind tenaciously to the active site of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) to produce an irreversibly inhibited enzyme by a mechanism known as aging. The aging process is dependent on the size and configuration of the alkyl (R) substituent, with the potency of the ester increasing in the order of diethyl, dipropyl, and dibutyl for such analogs as DFP and mipafox. The aging process is generally accepted as being caused by the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms. The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of a carbonium ion as the leaving group. The aging process is believed to fix an extra charge to the protein, causing some perturbation to the active site and thereby preventing dephosphorylation. While the exact nature of this reaction has not been demonstrated for AChE and NTE, evidence from experiments with saligenin cyclic phosphorus esters (derivative of TOTP) and alpha-chymotrypsin points to the possibility of two stabilized forms of "aged" enzyme. Both of the reactions utilize the imidazole group of a neighboring histidine. In one reaction, the hydroxylated substituent is released and the phosphorylated enzyme is stabilized by a hydrogen on the imidazole group. In the other reaction, the leaving substituent becomes attached to the imidazole, yielding a N-C hydroxylated derivative of the phosphorylated enzyme.

Vapor Pressure

0.00 mmHg
0.001 mm Hg at 15 °C

Pictograms

Health Hazard

Health Hazard

Impurities

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid...

Other CAS

371-86-8

Wikipedia

Mipafox

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

...Decomposition... by enzymes of plants... half life is 7-8 days.

Methods of Manufacturing

By reaction of isopropylamine with POCl3 in inert anhydrous solvent & treatment of product with strong aqueous solution of potassium or ammonium fluoride.
Pound et al, GB 688787 (1953 to Fisons)

General Manufacturing Information

Has been withdrawn from market being suspect as cause of paralysis of two operators...
/It is/ absorbed & translocated by plant which is rendered systemically insecticidal to sap-feeding insects & mites.

Analytic Laboratory Methods

PRESUMABLY GENERAL METHOD...FOR ENZYMIC DETERMINATION OF ORG PHOSPHORUS INSECTICIDES COULD BE APPLIED TO MEASURE ISOPESTOX AIR CONTAMINATION. PA GIANG & SA HALL, ANAL CHEM, 23, 1830 (1951).

Interactions

The effects of aldicarb and verapamil on mipafox (371868) induced inhibition of neuropathy-target-esterase (NTE) activity in human neuroblastoma cells were examined. Differentiated SY-5Y (SY5Y) cells, a cell line derived from SK-N-SH-human neuroblastoma cells, were incubated with 0 or 5x10(-5) molar (M) mipafox in the presence or absence of 5x10(-3)M aldicarb or 1x10(-7)M verapamil for 2 to 10 minutes. The cultures were assayed for NTE activity. The ability of 25 millimolar isonitroacetophenone (INAP) to reactivate NTE activity was evaluated 2, 5, or 10 minutes after mipafox exposure. A similar experiment was performed in chicken brain homogenates. Mipafox caused a similar time dependent decrease of NTE activity in SY5Y cells and chicken brain homogenates. INAP was capable of reactivating NTE activity; however, the degree of reactivation decreased with increasing time between mipafox and INAP treatment. Aldicarb and verapamil countered the inhibitory effect of mipafox in both SY5Y cells and the brain homogenates. The authors conclude that NTE activity in SY5Y cells and chicken brain homogenates, the accepted model for organophosphate induced delayed neuropathy (OPIDN), is inhibited to a similar extent by mipafox. Aldicarb and verapamil exert inhibitory effects on the mipafox induced suppression of NTE activity in both preparations.
The toxic effects of phenylmethylsulfonyl-fluoride (329986) (PMSF) and Mipafox (371868), administered either singly or combined, were studied in 60 day old male Long-Evans-rats. Animals were treated with: 250 milligrams per kilogram (mg/kg) PMSF; 15mg/kg Mipafax; 250mg/kg PMSF followed 4 hours later by 15mg/kg Mipafax; 15mg/kg Mipafox followed 4 hours later by 250mg/kg PMSF; or 250mg/kg PMSF followed 14 days later by 15mg/kg Mipafax. Animals receiving single doses of either compound were sacrificed 1, 4, 24, 48, or 72 hours after administration and others were sacrificed 14 to 21 days postexposure. Assays were conducted to determine evidence of neuropathy, target enzyme, and damage to cervical cord. Animals receiving PMSF only were incapacitated for 48 hours and then resumed normal activity; no mortality occurred. Mipafox only animals experienced mild tremors and diarrhea; no mortality occurred in this group either. Animals receiving Mipafox 4 hours after PMSF had a 50 percent mortality rate and remained immobile for 48 hours after treatment. Animals receiving PMSF 4 hours after Mipafox had tremors which were eliminated after PMSF treatment which immobilized them for 48 hours; a 25 percent mortality rate occurred. There were no deaths among animals receiving Mipafox 14 days after PMSF, although the animals were similarly incapacitated.

Stability Shelf Life

Stable alone or in anhydrous ester solvents.

Dates

Modify: 2023-07-17

Explore Compound Types